molecular formula C28H30N8O3 B10791269 (3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone

(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone

Cat. No.: B10791269
M. Wt: 526.6 g/mol
InChI Key: LRWWLWUCPPVHCI-UHFFFAOYSA-N
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Description

The compound (3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone is a complex organic molecule that features a combination of indole, triazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Indole Coupling: The hydrazone intermediate is coupled with an indole derivative through a condensation reaction.

    Final Coupling: The final step involves coupling the indole-hydrazone intermediate with p-tolylmethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N8O3

Molecular Weight

526.6 g/mol

IUPAC Name

[3-[[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)diazenyl]methyl]indol-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C28H30N8O3/c1-20-6-8-21(9-7-20)25(37)36-19-22(23-4-2-3-5-24(23)36)18-29-33-26-30-27(34-10-14-38-15-11-34)32-28(31-26)35-12-16-39-17-13-35/h2-9,19H,10-18H2,1H3

InChI Key

LRWWLWUCPPVHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)CN=NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Origin of Product

United States

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